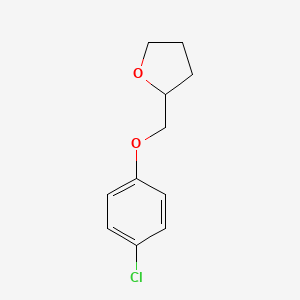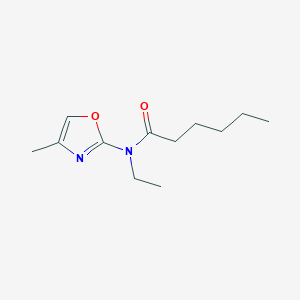![molecular formula C16H11N3O5 B12902630 Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 56894-70-3](/img/structure/B12902630.png)
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic compound that belongs to the oxadiazole family. . The compound’s structure includes a nitrophenyl group and a benzoate ester, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of hydrazides with appropriate reagents. One common method involves the reaction of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide with phosphorous oxychloride . This reaction is carried out under reflux conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s oxadiazole ring is a pharmacophore in many biologically active molecules, making it a potential candidate for drug development.
Biological Studies: It has been studied for its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry enables the compound to interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aryl-5-substituted-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and have similar biological activities.
1,3,4-Thiadiazoles: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the benzoate ester enhances its potential for diverse applications in medicinal chemistry and other fields.
Eigenschaften
| 56894-70-3 | |
Molekularformel |
C16H11N3O5 |
Molekulargewicht |
325.27 g/mol |
IUPAC-Name |
methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)11-7-3-2-6-10(11)14-17-18-15(24-14)12-8-4-5-9-13(12)19(21)22/h2-9H,1H3 |
InChI-Schlüssel |
QMGSNPFOGZEFSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)

![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

